PF-670462 is a potent and selective small molecule inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) [, , , , , , , , ]. This compound is primarily utilized in scientific research to investigate the roles of CK1δ and CK1ε in various cellular processes, particularly within the circadian clock mechanism and signaling pathways related to cancer, Alzheimer's disease, and fibrotic diseases [, , , , , , , , , , , , , , , ].
PF-670462 exerts its effects by selectively inhibiting the kinase activity of CK1δ and CK1ε [, , , , , , , , ]. This inhibition disrupts the phosphorylation of downstream targets of these kinases, impacting various cellular processes. For instance, in the context of the circadian clock, PF-670462 prevents the phosphorylation and degradation of clock proteins like PER2, leading to alterations in circadian period and phase [, , , ]. In cancer cells, PF-670462 can inhibit cell proliferation and induce apoptosis, potentially by interfering with Wnt/β-catenin signaling [, , , ].
Circadian Rhythm Research: PF-670462 is a valuable tool for studying the circadian clock mechanism [, , , , , ]. It has been used to investigate the role of CK1δ/ε in regulating circadian period, phase, and entrainment in both cellular and animal models.
Cancer Research: Studies have explored the potential of PF-670462 as an anti-cancer agent, particularly in chronic lymphocytic leukemia (CLL), ovarian cancer, and bladder cancer [, , , ]. These studies suggest that PF-670462 can inhibit cancer cell growth, induce apoptosis, and potentially sensitize cancer cells to other therapies.
Alzheimer's Disease Research: PF-670462 has shown promise in preclinical studies for its ability to improve cognitive function and normalize circadian rhythms in mouse models of Alzheimer's disease [, ]. This suggests that targeting CK1δ/ε could be a potential therapeutic strategy for Alzheimer's disease.
Fibrosis Research: Research indicates that PF-670462 can attenuate fibrotic processes in models of pulmonary fibrosis []. It has been shown to inhibit transforming growth factor-beta (TGF-β)-induced epithelial-mesenchymal transition and collagen production, highlighting its potential as an anti-fibrotic agent.
Other Applications: PF-670462 has also been employed in research on inflammatory responses, diabetic myocardial injury, and mechanosensation [, , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2